molecular formula C20H23NOS B1614416 3,5-Dimethyl-2'-thiomorpholinomethyl benzophenone CAS No. 898781-92-5

3,5-Dimethyl-2'-thiomorpholinomethyl benzophenone

Cat. No.: B1614416
CAS No.: 898781-92-5
M. Wt: 325.5 g/mol
InChI Key: LUXSFINEUAQKJQ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C20H23NOS and a molecular weight of 325.47 g/mol. It is known for its unique structure, which includes a thiomorpholine ring attached to a benzophenone core. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-2’-thiomorpholinomethyl benzophenone typically involves the reaction of 3,5-dimethylbenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of 3,5-Dimethyl-2’-thiomorpholinomethyl benzophenone can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-2’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiomorpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted benzophenone derivatives.

Scientific Research Applications

3,5-Dimethyl-2’-thiomorpholinomethyl benzophenone is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-2’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The thiomorpholine ring can interact with biological macromolecules, potentially inhibiting or modifying their function. The benzophenone core can absorb UV light, making it useful in photochemical reactions and as a photosensitizer .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylbenzophenone: Lacks the thiomorpholine ring, making it less versatile in certain reactions.

    2-Thiomorpholinomethyl benzophenone: Similar structure but without the dimethyl groups, affecting its reactivity and properties.

    4-Methyl-2’-thiomorpholinomethyl benzophenone: Different substitution pattern, leading to variations in chemical behavior.

Uniqueness

3,5-Dimethyl-2’-thiomorpholinomethyl benzophenone is unique due to the presence of both the thiomorpholine ring and the dimethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(3,5-dimethylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NOS/c1-15-11-16(2)13-18(12-15)20(22)19-6-4-3-5-17(19)14-21-7-9-23-10-8-21/h3-6,11-13H,7-10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXSFINEUAQKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2CN3CCSCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643825
Record name (3,5-Dimethylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-92-5
Record name (3,5-Dimethylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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